2,5-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid
CAS No.: 1797691-14-5
Cat. No.: VC3091603
Molecular Formula: C14H7F2NO3
Molecular Weight: 275.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797691-14-5 |
|---|---|
| Molecular Formula | C14H7F2NO3 |
| Molecular Weight | 275.21 g/mol |
| IUPAC Name | 2,5-difluoro-9-oxo-10H-acridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C14H7F2NO3/c15-6-4-8-11(9(5-6)14(19)20)17-12-7(13(8)18)2-1-3-10(12)16/h1-5H,(H,17,18)(H,19,20) |
| Standard InChI Key | PFGSSPQTPYSFDP-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)F)NC3=C(C2=O)C=C(C=C3C(=O)O)F |
| Canonical SMILES | C1=CC2=C(C(=C1)F)NC3=C(C2=O)C=C(C=C3C(=O)O)F |
Introduction
Chemical Identity and Structure
Basic Chemical Information
2,5-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid is characterized by a tricyclic structure consisting of a central pyridine ring fused with two benzene rings, featuring strategically positioned functional groups. The fundamental chemical identifiers for this compound are presented in Table 1.
Table 1: Chemical Identifiers
| Parameter | Value |
|---|---|
| CAS Number | 1797691-14-5 |
| Molecular Formula | C₁₄H₇F₂NO₃ |
| Molecular Weight | 275.21 g/mol |
| Exact Mass | 275.03939941 Da |
The compound bears multiple functional groups that define its chemical behavior and potential applications .
Structural Nomenclature
The compound is known by several systematic names and identifiers in chemical databases:
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IUPAC Name: 2,5-difluoro-9-oxo-10H-acridine-4-carboxylic acid
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Alternative IUPAC Name: 2,5-difluoro-9-hydroxyacridine-4-carboxylic acid
The structural representation can be formalized through standard chemical notation systems:
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InChI Code: 1S/C14H7F2NO3/c15-6-4-8-11(9(5-6)14(19)20)17-12-7(13(8)18)2-1-3-10(12)16/h1-5H,(H,17,18)(H,19,20)
Structural Features
The key structural features of this compound include:
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Two fluorine atoms at positions 2 and 5 on the aromatic rings
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A carbonyl (oxo) group at position 9
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A carboxylic acid group at position 4
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A nitrogen atom in the central heterocyclic ring at position 10
These structural elements create a planar, aromatic system with the functional groups extending from the core acridine skeleton, influencing its chemical reactivity and potential biological interactions .
Physical and Chemical Properties
Physicochemical Parameters
The physicochemical properties of 2,5-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid are summarized in Table 2, based on both experimental and computational data.
Table 2: Physicochemical Properties
The XLogP3-AA value of 2.7 suggests moderate lipophilicity, indicating that the compound likely has some solubility in organic solvents while maintaining limited water solubility . This property is consistent with the compound's structure, which contains both hydrophobic (aromatic rings) and hydrophilic (carboxylic acid) moieties.
Spectroscopic Properties and Characterization
While specific spectroscopic data for 2,5-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid is limited in the available literature, its structural features allow for predictions regarding its spectroscopic behavior.
Nuclear Magnetic Resonance (NMR) Characteristics
The structure of the compound suggests that its proton NMR (¹H-NMR) spectrum would display:
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Aromatic proton signals from the acridine ring system
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A broad signal corresponding to the carboxylic acid proton
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A broad signal for the N-H proton at position 10
The fluorine atoms at positions 2 and 5 would influence the chemical shifts of neighboring protons through their electron-withdrawing effects, potentially causing characteristic splitting patterns.
Molecular Recognition Features
The compound possesses several structural features that facilitate molecular recognition and intermolecular interactions:
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Hydrogen Bond Donor Count: 2 (N-H and COOH groups)
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Hydrogen Bond Acceptor Count: 6 (including F atoms, carbonyl and carboxyl groups)
These properties are important for understanding potential interactions with biological targets and solvent systems, particularly in medicinal chemistry applications.
Structural Relations to Similar Compounds
Comparison with Related Acridine Derivatives
One structurally related compound mentioned in the literature is 9-Oxo-9,10-dihydroacridine-2-carboxylic acid (CAS: 42946-36-1), which shares the core acridine structure but differs in substitution pattern .
Table 3: Comparison with Related Acridine Derivative
| Property | 2,5-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid | 9-Oxo-9,10-dihydroacridine-2-carboxylic acid |
|---|---|---|
| Molecular Formula | C₁₄H₇F₂NO₃ | C₁₄H₉NO₃ |
| Molecular Weight | 275.21 g/mol | 239.23 g/mol |
| CAS Number | 1797691-14-5 | 42946-36-1 |
| Fluorine Atoms | 2 (positions 2 and 5) | None |
| Carboxylic Acid Position | 4 | 2 |
The comparison highlights how subtle structural variations within the acridine family can result in different molecular weights and potentially different chemical and biological properties .
Future Research Directions
Given the limited information available on 2,5-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid, several research directions could be valuable:
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Development of efficient synthetic routes to access this compound and structural analogs
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Evaluation of potential biological activities, particularly in areas where acridine derivatives have shown promise
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Investigation of spectroscopic and physical properties to better characterize the compound
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Exploration of structure-activity relationships through the synthesis of related derivatives with varying substitution patterns
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